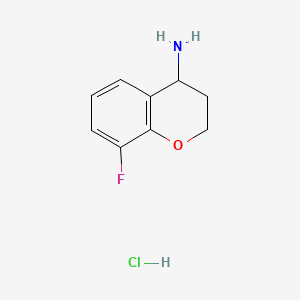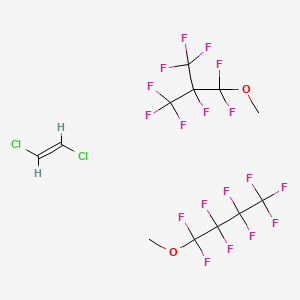
8-Fluorochroman-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Fluorochroman-4-amine hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 g/mol . This compound is also known by several synonyms, including “this compound”, “8-Fluorochroman-4-amine HCl”, and “8-FLUORO-CHROMAN-4-YLAMINE HYDROCHLORIDE” among others .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H . Its canonical SMILES structure is C1COC2=C(C1N)C=CC=C2F.Cl .
Physical and Chemical Properties Analysis
“this compound” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 203.0513198 g/mol . The topological polar surface area is 35.2 Ų , and it has a heavy atom count of 13 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized through Michael addition reactions, showcasing the role of fluorine in enhancing solubility and potential for water or PBS buffer systems. These compounds, with distinct o- and p-fluoro substituents, demonstrated improved anti-inflammatory activity by inhibiting LPS-induced NO secretion, hinting at the structural importance of fluorine in biological applications (Sun, Gao, Wang, & Hou, 2019).
Photophysical Properties
The study of photophysical properties of fluorophore analogues, including fluorine-substituted derivatives, in various solvents revealed the impact of solvent polarity and electron withdrawing strength on fluorescence quantum yields and lifetimes. This research underlines the significance of fluorine in altering photophysical behaviors, useful in designing fluorescence-based applications (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).
Material Science Applications
Fluoro-polyimides, synthesized from fluorine-containing aromatic diamines, showcased excellent thermal stability, low moisture absorption, and high hygrothermal stability, pointing towards the utility of fluorine-substituted compounds in material science, particularly in enhancing the properties of polymers (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Fluorogenic Probes
A new type of fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-cinnoline to fluorescent cinnoline-4-amine was developed, demonstrating the fluorogenic effect in polar solvents with significant fluorescence increase in water. This research exemplifies the application of fluorine-substituted compounds in creating sensitive and selective probes for analytical and biological applications (Danilkina, Andrievskaya, Vasileva, Lyapunova, Rumyantsev, Kuzmin, Bessonova, & Balova, 2021).
Crystal Engineering
The crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids demonstrates the strategic use of fluorine to enhance interactions and form energetically and structurally robust cocrystals. This approach is effective in producing cocrystals of amine hydrochlorides, indicating the potential of fluorine-substituted compounds in crystal engineering and pharmaceutical development (Childs, Chyall, Dunlap, Smolenskaya, Stahly, & Stahly, 2004).
Safety and Hazards
The safety information for “8-Fluorochroman-4-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKWCMPLLLFKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672576 |
Source


|
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-18-1 |
Source


|
| Record name | 2H-1-Benzopyran-4-amine, 8-fluoro-3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-2,3,3a,8b-tetrahydro-,cis-(9CI)](/img/no-structure.png)



![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)
